molecular formula C15H19N5 B2756622 4,5-Dimethyl-6-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine CAS No. 2309307-82-0

4,5-Dimethyl-6-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine

Cat. No. B2756622
CAS RN: 2309307-82-0
M. Wt: 269.352
InChI Key: VLILBOOBVHKNCT-UHFFFAOYSA-N
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Description

“4,5-Dimethyl-6-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .


Synthesis Analysis

The synthesis of piperazine derivatives, which are part of the compound , has been the subject of recent research . One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another study discussed the design and synthesis of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name and the general properties of its constituent parts. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .

Scientific Research Applications

Pharmacology: Metabolite of Buspirone

This compound is a metabolite of buspirone, a medication primarily used to treat anxiety disorders. It may be involved in the pharmacokinetics of buspirone, potentially contributing to its therapeutic effects or side effects .

Medicinal Chemistry: Anti-tubercular Agents

Researchers have synthesized derivatives of this compound as potential anti-tubercular agents. These derivatives have shown significant activity against Mycobacterium tuberculosis H37Ra, indicating their potential as new therapeutic agents for tuberculosis treatment .

Biochemistry: Derivatization Reagent

In biochemistry, this compound can serve as a derivatization reagent for carboxyl groups on peptides. This application is crucial for spectrophotometric analysis and structural studies of phosphopeptides, aiding in the understanding of peptide and protein functions .

Biotechnology: Anti-fibrosis Activity

Derivatives of this compound have been studied for their anti-fibrosis activity. Some have shown promising results, outperforming known anti-fibrotic drugs in inhibiting fibrosis in hepatic stellate cells, which could lead to new treatments for fibrotic diseases .

Chemistry: Synthesis of Heterocycles

This compound is used as a starting reagent in the synthesis of various heterocyclic compounds. These heterocycles are important in the development of pharmaceuticals and materials with specific chemical properties .

Materials Science: Spectrophotometric Analysis

In materials science, the compound’s role in the derivatization of carboxyl groups is significant for the spectrophotometric analysis of materials, which is essential for characterizing the chemical composition and properties of novel materials .

Biology: Cytotoxicity Studies

The cytotoxicity of derivatives of this compound has been evaluated on human embryonic kidney cells (HEK-293). The results indicate that these compounds are non-toxic to human cells, which is an important consideration in drug development and biological research .

Molecular Docking Studies

In silico molecular docking studies have utilized derivatives of this compound to explore their interactions with biological targets. These studies help predict the binding affinity and mode of action of potential drugs, streamlining the drug discovery process .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, its physical and chemical properties, and its potential biological activities. For example, one study discussed the design and synthesis of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives , suggesting that this could be a fruitful area for future research.

properties

IUPAC Name

4,5-dimethyl-6-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5/c1-12-13(2)17-11-18-15(12)20-9-7-19(8-10-20)14-5-3-4-6-16-14/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLILBOOBVHKNCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1N2CCN(CC2)C3=CC=CC=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dimethyl-6-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine

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